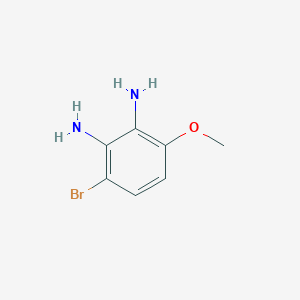

3-Bromo-6-methoxybenzene-1,2-diamine

Description

BenchChem offers high-quality 3-Bromo-6-methoxybenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methoxybenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRRCCXOPNUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-methoxybenzene-1,2-diamine: A Key Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methoxybenzene-1,2-diamine is a substituted aromatic diamine that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two adjacent amino groups, a methoxy group, and a bromine atom, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and materials science. The strategic placement of the bromo and methoxy substituents significantly influences the regioselectivity of subsequent reactions and modulates the physicochemical properties of the resulting products.

Physicochemical and Spectroscopic Properties

The properties of 3-Bromo-6-methoxybenzene-1,2-diamine are dictated by the interplay of its functional groups. The diamine moiety imparts basicity and nucleophilicity, while the methoxy group acts as an electron-donating group, and the bromine atom serves as a useful handle for further synthetic transformations.

| Property | Value | Source |

| CAS Number | 860465-93-6 | [1] |

| Molecular Formula | C₇H₉BrN₂O | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Purity | ≥97% (typical commercial grade) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Calculated LogP | 1.6221 | [1] |

| Topological Polar Surface Area (TPSA) | 61.27 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be indicative of their ortho relationship.

-

Amine Protons: Two broad singlets corresponding to the two NH₂ groups are anticipated, likely in the range of δ 3.5-5.0 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons, is characteristic of the -OCH₃ group.

¹³C NMR Spectroscopy (Predicted):

-

Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the electron-donating methoxy and amino groups would appear at higher fields (lower ppm), while the carbon bearing the bromine atom would be shifted to a lower field.

-

A signal around δ 55-60 ppm would correspond to the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: A pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹ would be indicative of the primary amine groups.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: These vibrations typically appear in the 1250-1350 cm⁻¹ range.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected around 1200-1250 cm⁻¹.

-

C-Br Stretching: A weak to medium intensity band in the fingerprint region, typically between 500-650 cm⁻¹, can be attributed to the carbon-bromine bond.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 216 and 218 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Synthesis

The synthesis of 3-Bromo-6-methoxybenzene-1,2-diamine typically involves a multi-step sequence, often starting from a more readily available substituted benzene derivative. A plausible synthetic route involves the reduction of a corresponding nitroaniline precursor.

Generalized Synthetic Protocol: Reduction of 4-Bromo-2-methoxy-6-nitroaniline

This protocol describes a general method for the reduction of the nitro group to an amine, a common transformation in the synthesis of aromatic diamines.

Materials and Reagents:

-

4-Bromo-2-methoxy-6-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Concentrated hydrochloric acid (if using SnCl₂)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-bromo-2-methoxy-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction:

-

Using SnCl₂: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

Using Catalytic Hydrogenation: In a hydrogenation apparatus, suspend the starting material and a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

-

Work-up:

-

For SnCl₂ reduction: Cool the reaction mixture and carefully neutralize the excess acid by the addition of a saturated aqueous solution of sodium hydroxide or sodium bicarbonate until the solution is basic.

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-Bromo-6-methoxybenzene-1,2-diamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reactivity and Applications in Heterocyclic Synthesis

The primary utility of 3-Bromo-6-methoxybenzene-1,2-diamine lies in its ability to serve as a precursor for a wide array of heterocyclic compounds. The two adjacent amino groups are poised for cyclization reactions with various electrophilic partners.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3] They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

The presence of the bromo and methoxy groups on the resulting quinoxaline ring system provides opportunities for further functionalization, making this diamine a valuable starting material for the synthesis of complex drug candidates.

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[4] A common synthetic route to 1,4-benzodiazepines involves the reaction of an o-phenylenediamine with a β-keto ester or a related dicarbonyl compound. The specific substitution pattern of 3-Bromo-6-methoxybenzene-1,2-diamine would lead to the formation of benzodiazepines with predictable substitution on the fused benzene ring, which is crucial for modulating their biological activity and pharmacokinetic properties.

Role in Drug Discovery and Materials Science

The heterocyclic scaffolds derived from 3-Bromo-6-methoxybenzene-1,2-diamine are of significant interest in drug discovery. For instance, substituted quinoxalines have been investigated as potential kinase inhibitors for cancer therapy, and benzodiazepine derivatives continue to be explored for their neurological effects. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity, a key strategy in the optimization of lead compounds.

In materials science, o-phenylenediamines are used in the synthesis of polybenzimidazoles, a class of high-performance polymers with excellent thermal and chemical stability. The bromo and methoxy substituents could be exploited to fine-tune the properties of such polymers, for example, by influencing their solubility, processability, or electronic characteristics for applications in organic electronics.

Safety and Handling

Substituted o-phenylenediamines should be handled with care in a well-ventilated fume hood, as they can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

3-Bromo-6-methoxybenzene-1,2-diamine is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for the efficient construction of a variety of important heterocyclic systems, including quinoxalines and benzodiazepines. The ability to further functionalize the resulting products via the bromine atom makes this compound particularly attractive for applications in drug discovery and the development of novel materials. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this key intermediate in their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzene-1,2-diamine. Retrieved from [Link]

- Martinez-Lopez, D., Babalhavaeji, A., & Sampedro, D. (2019).

- Zare, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

- Brown, D. J. (2004). Quinoxalines: Supplement II. John Wiley & Sons.

- Mamedov, V. A. (2016). Synthesis of Quinoxalines. In Quinoxalines (pp. 5-133).

- BenchChem. (2025). A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development.

- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2020). MDPI.

- Martinez-Lopez, D., et al. (2019).

- BenchChem. (2025).

- US Patent US20140163220A1. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

- US Patent US7572916B2. (2009). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.

- US Patent US8357697B2. (2013). Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-A]isoquinolin-2-ol compounds and methods relating thereto.

- Khanal, B., et al. (2020). Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx).

- US Patent US11813246B2. (2023). Pharmaceutical composition.

- US Patent US7737142B2. (2010). (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists.

Sources

An In-depth Technical Guide to 3-Bromo-6-methoxybenzene-1,2-diamine

This guide provides a comprehensive technical overview of 3-Bromo-6-methoxybenzene-1,2-diamine, CAS number 860465-93-6. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted o-phenylenediamines as versatile building blocks in organic synthesis.

Section 1: Core Molecular Attributes and Physicochemical Properties

3-Bromo-6-methoxybenzene-1,2-diamine is a substituted aromatic diamine. Its unique structure, featuring a bromine atom and a methoxy group on a phenylenediamine scaffold, makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. The interplay of these functional groups dictates its reactivity and potential applications.

Systematic Identification:

-

IUPAC Name: 3-bromo-6-methoxybenzene-1,2-diamine[1]

Table 1: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 61.27 Ų | [2] |

| LogP | 1.6221 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

This compound's development is rooted in the extensive history of substituted aromatic diamines, which began in the late 19th and early 20th centuries. The specific synthesis of this molecule, with precise placement of both bromo and methoxy groups, reflects modern advancements in synthetic methodologies.[1] Its availability from multiple chemical suppliers indicates its established role in contemporary synthetic chemistry.[1]

Section 2: Reactivity Profile and Synthetic Utility

The reactivity of 3-Bromo-6-methoxybenzene-1,2-diamine is governed by the nucleophilic character of its two adjacent amino groups and the electronic effects of the ring substituents. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the benzene ring and enhances the nucleophilicity of the amino groups, generally accelerating reaction rates.[5] Conversely, the bromine atom acts as an electron-withdrawing group through induction, which can modulate the overall reactivity.

This diamine is a key precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines, which are significant scaffolds in medicinal chemistry.[5]

Core Reactions:

-

Condensation with Aldehydes and Carboxylic Acids: This is the most common application, leading to the formation of 2-substituted benzimidazoles.[6]

-

Condensation with Diketones: Reaction with 1,2-diketones yields quinoxaline derivatives.[6]

The general mechanism for benzimidazole formation involves the nucleophilic attack of one amino group on the carbonyl carbon of an aldehyde, followed by cyclization and dehydration.

Caption: Generalized workflow for benzimidazole synthesis.

Section 3: Potential Applications in Research and Development

The structural motifs derived from 3-Bromo-6-methoxybenzene-1,2-diamine are prevalent in pharmacologically active compounds and advanced materials.

-

Drug Discovery: Benzimidazoles are a well-known "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[7] The specific substitution pattern of this diamine allows for the generation of novel derivatives for screening and lead optimization.[1]

-

Materials Science: The amine functional groups enable its use as a monomer in the synthesis of high-performance polymers like polyamides and polyurethanes, which can exhibit enhanced thermal stability.[1] There is also research interest in incorporating such diamines into conductive polymers.[1]

Section 4: Health, Safety, and Handling

Proper handling of 3-Bromo-6-methoxybenzene-1,2-diamine is crucial to ensure laboratory safety. Based on data for analogous compounds, it should be treated as a hazardous substance.

Hazard Identification:

Table 2: Recommended Safety and Handling Protocols

| Precaution Category | Protocol | Source |

| Engineering Controls | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood. | [8][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (goggles). | [8][10] |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [8][9][10] |

| Storage | Keep in a dark place. Store in a well-ventilated place and keep the container tightly closed. Recommended storage is sealed in dry conditions at 2-8°C. | [2][8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant. | [8][9] |

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8][9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[9][10]

Section 5: Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a benzimidazole derivative from an o-phenylenediamine, which can be adapted for 3-Bromo-6-methoxybenzene-1,2-diamine.

Protocol: Catalyst-Free Synthesis of a Benzimidazole Derivative

Objective: To synthesize a 2-substituted benzimidazole via condensation of an o-phenylenediamine with a substituted benzaldehyde in an aqueous medium.

Materials:

-

3-Bromo-6-methoxybenzene-1,2-diamine (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Water (as solvent)

Equipment:

-

Reaction flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Purification setup (recrystallization or column chromatography)

Procedure:

-

A reaction mixture of the o-phenylenediamine and a substituted benzaldehyde is prepared in water.[5]

-

The mixture is heated, for example, at 75°C, in an oxygenated aqueous medium.[5]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the corresponding benzimidazole derivative.[5]

Caption: Experimental workflow for benzimidazole synthesis.

References

- Comparative study of substituted o-phenylenediamine reactivity in condensations. Benchchem.

- 3-Bromo-6-methoxybenzene-1,2-diamine. ChemScene.

- 3-Bromo-6-methoxybenzene-1,2-diamine | 860465-93-6. Benchchem.

- 3-Bromo-6-methoxybenzene-1,2-diamine | 860465-93-6. Sigma-Aldrich.

- Order of Chemical Reactivity of Substituted ortho phenylenediamine. ResearchGate.

- 3-Bromo-6-methoxybenzene-1,2-diamine. CymitQuimica.

- 3-bromo-6-methoxybenzene-1,2-diamine,(CAS# 860465-93-6). Sinfoo Biotech.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- o-Phenylenediamine. Wikipedia.

- Safety Data Sheet. CymitQuimica.

- SAFETY DATA SHEET. Fisher Scientific.

- Reaction Of O-phenylenediamine Research Articles. R Discovery.

- Buy 3-Bromo-6-methylbenzene-1,2-diamine | 344595-73-9. Smolecule.

Sources

- 1. 3-Bromo-6-methoxybenzene-1,2-diamine | 860465-93-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-bromo-6-methoxybenzene-1,2-diamine,(CAS# 860465-93-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 3-Bromo-6-methoxybenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 7. Buy 3-Bromo-6-methylbenzene-1,2-diamine | 344595-73-9 [smolecule.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxybenzene-1,2-diamine

This guide provides a comprehensive and technically detailed overview of a reliable synthetic route to 3-Bromo-6-methoxybenzene-1,2-diamine, a valuable building block in the development of pharmaceuticals and other complex organic molecules. The presented methodology is grounded in established chemical principles and supported by literature precedents, ensuring a robust and reproducible process for researchers and drug development professionals.

Introduction: The Significance of Substituted Benzene-1,2-diamines

Substituted benzene-1,2-diamines are critical precursors in the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities. The strategic placement of substituents on the benzene ring, such as the bromo and methoxy groups in the target molecule, allows for fine-tuning of the physicochemical properties and biological activity of the final products. 3-Bromo-6-methoxybenzene-1,2-diamine, with its specific substitution pattern, offers a unique platform for the generation of novel molecular entities in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Bromo-6-methoxybenzene-1,2-diamine can be efficiently achieved through a two-step reaction sequence starting from the commercially available 2-methoxy-4-nitroaniline. This strategy involves:

-

Electrophilic Bromination: The selective bromination of 2-methoxy-4-nitroaniline to introduce a bromine atom at the position ortho to the amino group and meta to the nitro group.

-

Reduction of the Nitro Group: The subsequent reduction of the nitro functionality to an amine, yielding the desired 1,2-diamine.

This approach is chemically sound, taking into account the directing effects of the substituents on the aromatic ring. The strongly activating amino and methoxy groups direct electrophilic substitution to the ortho and para positions, while the deactivating nitro group directs to the meta position.

Visualizing the Synthesis

Caption: Synthetic workflow for 3-Bromo-6-methoxybenzene-1,2-diamine.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

The introduction of a bromine atom onto the 2-methoxy-4-nitroaniline backbone is a critical first step. The following protocol is adapted from established methods for the bromination of activated aromatic systems.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | 10.0 g | 0.059 |

| Potassium Bromide | KBr | 119.00 | 10.6 g | 0.089 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | - |

| Sodium Chlorate | NaClO₃ | 106.44 | 3.2 g | 0.030 |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-methoxy-4-nitroaniline (10.0 g, 0.059 mol) and potassium bromide (10.6 g, 0.089 mol) in 100 mL of deionized water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (10 mL) dropwise while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of sodium chlorate (3.2 g, 0.030 mol) in 20 mL of deionized water.

-

Add the sodium chlorate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, filter the solid precipitate and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure 4-Bromo-2-methoxy-6-nitroaniline as a yellow solid.

Rationale for Experimental Choices:

-

The use of potassium bromide and sodium chlorate in an acidic medium generates in situ bromine, which is a safer and more controlled method than using elemental bromine.[1]

-

The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of byproducts.

Part 2: Synthesis of 3-Bromo-6-methoxybenzene-1,2-diamine

The reduction of the nitro group in 4-Bromo-2-methoxy-6-nitroaniline to an amine is the final step to yield the target compound. A classic and effective method for this transformation is the use of iron powder in an acidic medium.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-methoxy-6-nitroaniline | C₇H₇BrN₂O₃ | 247.05 | 10.0 g | 0.041 |

| Iron Powder | Fe | 55.85 | 11.4 g | 0.204 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 5 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Deionized Water | H₂O | 18.02 | 20 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-Bromo-2-methoxy-6-nitroaniline (10.0 g, 0.041 mol), iron powder (11.4 g, 0.204 mol), ethanol (100 mL), and deionized water (20 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Add concentrated hydrochloric acid (5 mL) dropwise to the refluxing mixture.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel to obtain 3-Bromo-6-methoxybenzene-1,2-diamine.

Rationale for Experimental Choices:

-

The reduction of nitroarenes with iron in acidic conditions is a widely used, cost-effective, and efficient method.[2]

-

The reaction is generally clean, and the workup is straightforward. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a viable alternative.[3]

Characterization and Data

3-Bromo-6-methoxybenzene-1,2-diamine [4][5]

| Property | Value |

| CAS Number | 860465-93-6 |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| Appearance | Off-white to light brown solid |

| Storage | 2-8°C, sealed in dry, keep in dark place |

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sulfuric acid and hydrochloric acid are corrosive and should be handled with extreme care.

-

Sodium chlorate is a strong oxidizing agent and should be kept away from organic materials.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

-

YouTube. (2023, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

-

CBSE. (2025). CBSE EXAMINATION PAPER-2025. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]

-

Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-6-methoxybenzene-1,2-diamine: A Core Scaffold for Heterocyclic Synthesis

This technical guide provides a comprehensive analysis of 3-Bromo-6-methoxybenzene-1,2-diamine (CAS No. 860465-93-6), a key intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. While primary spectroscopic and crystallographic data for this specific molecule are not widely published, this document synthesizes established chemical principles, data from analogous structures, and validated synthetic methodologies to offer a robust and practical resource. We will delve into its molecular structure, predicted spectroscopic characteristics, a plausible and detailed synthetic pathway, and its significant applications as a precursor to valuable heterocyclic systems.

Molecular Structure and Physicochemical Properties

3-Bromo-6-methoxybenzene-1,2-diamine is a substituted aromatic diamine with the molecular formula C₇H₉BrN₂O.[1] Its structure is characterized by a benzene ring functionalized with two adjacent (ortho) amino groups, a methoxy group, and a bromine atom. The strategic placement of these substituents dictates its chemical reactivity and utility as a synthetic building block.

The methoxy group (-OCH₃), being an electron-donating group (EDG) through resonance, increases the electron density of the aromatic ring. This electronic effect particularly enhances the nucleophilicity of the two amino (-NH₂) groups, making them highly reactive in condensation reactions.[2] The bromine atom, an electron-withdrawing group via induction but a weak deactivator overall, provides a site for further functionalization through cross-coupling reactions.

Table 1: Physicochemical Properties of 3-Bromo-6-methoxybenzene-1,2-diamine

| Property | Value | Source(s) |

| CAS Number | 860465-93-6 | [1] |

| Molecular Formula | C₇H₉BrN₂O | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥97% (Typical from commercial suppliers) | [1] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [1] |

| Synonyms | 3-bromo-6-methoxy-1,2-benzenediamine |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="NH₂"]; N2 [label="NH₂"]; O1 [label="O"]; C_Me [label="CH₃"]; Br1 [label="Br"];

// Define positions for a benzene ring structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Substituent positions N1 [pos="0,2!"]; N2 [pos="-1.74,1!"]; Br1 [pos="-1.74,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; C_Me [pos="2.61,0.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated with labels for clarity)// In reality, it's a delocalized system node [shape=none, label=""] ring_center [pos="0,0!"]; edge [style=invis]; C1 -> ring_center; C2 -> ring_center; C3 -> ring_center; C4 -> ring_center; C5 -> ring_center; C6 -> ring_center; // A simple circle to represent aromaticity node [shape=circle, label="", style=dashed, fixedsize=true, width=1.5] aromatic_ring [pos="0,0!"];

// Substituent bonds edge [style=solid]; C1 -- N1; C2 -- N2; C3 -- Br1; C6 -- O1; O1 -- C_Me;

// Add labels for numbering node [shape=plaintext, fontsize=10, fontcolor="#EA4335"]; L1 [label="1", pos="-0.3,1.2!"]; L2 [label="2", pos="-1.1,0.8!"]; L3 [label="3", pos="-1.1,-0.8!"]; L4 [label="4", pos="-0.3,-1.2!"]; L5 [label="5", pos="1.1,-0.8!"]; L6 [label="6", pos="1.1,0.8!"];

}

Caption: 2D structure of 3-Bromo-6-methoxybenzene-1,2-diamine.

Predicted Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for 3-Bromo-6-methoxybenzene-1,2-diamine

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). Given the substitution pattern, these would appear as two doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).- Amine Protons (-NH₂): Two broad singlets, integrating to 2 protons each, likely in the range of δ 3.5-5.0 ppm. Their chemical shift can be highly variable depending on solvent and concentration.- Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, expected around δ 3.7-3.9 ppm. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected. The carbon bearing the methoxy group (C6) would be the most downfield (δ ~145-155 ppm). Carbons attached to the amino groups (C1, C2) would be shielded relative to unsubstituted benzene, while the carbon attached to the bromine (C3) would be deshielded. |

| IR Spectroscopy | - N-H Stretch: Two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine groups.- C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.- C-O Stretch (Aryl Ether): A strong, characteristic band around 1200-1250 cm⁻¹ (asymmetric stretch) and another near 1000-1050 cm⁻¹ (symmetric stretch).- C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 216 and 218. |

Synthesis and Mechanistic Considerations

Caption: Proposed synthetic workflow for 3-Bromo-6-methoxybenzene-1,2-diamine.

Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Mononitration of 4-Bromoanisole

-

Causality: The methoxy group is a strong ortho-, para-director. Since the para position is blocked by bromine, nitration will primarily occur at the ortho position (C2).

-

Protocol:

-

To a stirred solution of 4-bromoanisole in concentrated sulfuric acid, cool the mixture to 0-5°C in an ice bath.

-

Add a nitrating mixture (a solution of concentrated nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-Bromo-1-methoxy-2-nitrobenzene, is collected by filtration, washed with cold water until neutral, and dried.[3][4][5][6]

-

Step 2: Second Nitration to form 4-Bromo-1-methoxy-2,3-dinitrobenzene

-

Causality: Introducing a second nitro group is more challenging due to the deactivating nature of the first nitro group. Harsher conditions are required. The directing effects of the -OCH₃ (ortho-directing) and -NO₂ (meta-directing) groups will favor nitration at the C3 position. A protocol for a similar dinitration has been described for a related isomer.[7]

-

Protocol:

-

Dissolve the 4-Bromo-1-methoxy-2-nitrobenzene from Step 1 in concentrated sulfuric acid.

-

Cool the mixture and slowly add fuming nitric acid dropwise.

-

Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50°C) until TLC analysis indicates consumption of the starting material.

-

Work-up is performed similarly to Step 1 by quenching on ice, followed by filtration, washing, and drying.

-

Step 3: Reduction of the Dinitro Compound

-

Causality: The simultaneous reduction of both nitro groups to amines is required. This can be achieved through various methods. Catalytic hydrogenation (H₂/Pd/C) is a clean and effective method. Alternatively, chemical reducing agents like sodium sulfide or ammonium sulfide (Zinin reduction) can be employed.[8] The Zinin reduction is known for its selectivity in reducing one nitro group in the presence of another under controlled conditions, but complete reduction can be achieved with an excess of the reagent.[9][10][11]

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-Bromo-1-methoxy-2,3-dinitrobenzene in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 3-Bromo-6-methoxybenzene-1,2-diamine, which can be purified by recrystallization or column chromatography.

-

Core Applications in Organic Synthesis

The primary value of 3-Bromo-6-methoxybenzene-1,2-diamine lies in its role as a precursor to bicyclic heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Substituted Quinoxalines

Quinoxalines are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12] The most direct synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Caption: General workflow for quinoxaline synthesis.

Protocol: Synthesis of a 6-Bromo-7-methoxy-2,3-diphenylquinoxaline

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-6-methoxybenzene-1,2-diamine (1 mmol) and benzil (1 mmol) in a solvent mixture such as ethanol/water (7:3).[13]

-

Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid, or even phenol as a catalyst) to the mixture.[13] Many modern protocols utilize catalysts like ammonium heptamolybdate for milder conditions.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically rapid, often completing within minutes to a few hours. Monitor the progress by TLC.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with the solvent, and dried. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are another critical class of heterocycles found in numerous pharmaceuticals, such as proton pump inhibitors (e.g., omeprazole) and anthelmintics. They are typically synthesized by condensing an o-phenylenediamine with an aldehyde. The bromine atom on the resulting benzimidazole provides a handle for further diversification via cross-coupling chemistry.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

3-Bromo-6-methoxybenzene-1,2-diamine is a strategically functionalized aromatic diamine that serves as a valuable and versatile building block in organic synthesis. Its enhanced nucleophilicity, conferred by the methoxy group, makes it an ideal substrate for the efficient construction of quinoxaline and benzimidazole scaffolds. The presence of a bromine atom further enhances its utility, offering a site for subsequent chemical modifications to build molecular complexity. While a dedicated body of literature on this specific compound is sparse, its synthesis and reactivity can be reliably predicted and executed based on well-established chemical principles, making it an important tool for the discovery and development of new chemical entities.

References

- Desai, N. C., Maheta, A. S., & Rajpara, K. M. (2014). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Journal of the Korean Chemical Society, 58(3), 268-272.

- Hawari, J., Monteil-Rivera, F., Perreault, N. N., Halasz, A., Paquet, L., Radovic, J., ... & Thiboutot, S. (2015). Environmental fate of 2, 4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 119, 16-23.

- Kornblum, N., & Wade, P. A. (1973). Selective reduction of dinitro compounds. The Journal of Organic Chemistry, 38(8), 1418-1420.

- Porter, H. K. (1973). The Zinin reduction of nitroarenes. Organic Reactions, 20(4), 455-481.

-

Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. [Link]

- Sajjadifar, S., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. World Journal of Chemistry, 7(1), 1-5.

- Wan, J. P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 9(1), 93-111.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Organic Chemistry Portal. Quinoxaline synthesis. [Link]

- Zare, A., et al. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. J. Iran. Chem. Soc., 6(1), 153-158.

- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

- Google Patents. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

- Zare, A., Hasaninejad, A., Beyzavi, M. H., & Moosavi-Zare, A. R. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. J. Iran. Chem. Soc., 6(1), 153-158.

-

AA Blocks. 860465-93-6. 3-bromo-6-methoxybenzene-1,2-diamine. [Link]

- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

-

MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]

-

NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

- Google Patents. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

-

NIH. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. [Link]

-

NIH. 4-Methoxy-N-phenylaniline. [Link]

-

ChemSrc. 4-Bromo-1-methoxy-2-nitrobenzene. [Link]

- Google Patents.

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

-

NIH. Crystal structure of 4-methoxy-N-phenylbenzamide. [Link]

- Google Patents.

-

PubChem. 2-Methoxymethyl-p-phenylenediamine. [Link]

- Google Patents. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

NIH. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-1-methoxy-2-nitrobenzene | CAS#:33696-00-3 | Chemsrc [chemsrc.com]

- 6. 33696-00-3|4-Bromo-1-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

Spectroscopic Data for 3-Bromo-6-methoxybenzene-1,2-diamine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Bromo-6-methoxybenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectroscopic signatures based on fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are structured to serve as a self-validating system for the structural elucidation of this and similar aromatic diamine compounds.

Introduction: The Significance of Spectroscopic Characterization

3-Bromo-6-methoxybenzene-1,2-diamine is an organic compound of interest in synthetic chemistry, potentially as a building block in the development of pharmaceuticals and other functional materials. Its structure, featuring a substituted benzene ring with amino, bromo, and methoxy groups, gives rise to a unique electronic and chemical environment. Accurate structural confirmation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this molecule, explaining the rationale behind the expected spectral features.

Molecular Structure and Symmetry

The structure of 3-Bromo-6-methoxybenzene-1,2-diamine lacks any significant symmetry elements. This asymmetry is crucial as it implies that all carbon and hydrogen atoms on the benzene ring are chemically non-equivalent, leading to distinct signals in their respective NMR spectra.

Caption: Molecular structure of 3-Bromo-6-methoxybenzene-1,2-diamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-Bromo-6-methoxybenzene-1,2-diamine in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H-4 | ~6.8 - 7.2 | Doublet | 1H | Ortho-coupled to H-5. Deshielded by the adjacent bromine atom. |

| Aromatic H-5 | ~6.5 - 6.9 | Doublet | 1H | Ortho-coupled to H-4. Shielded by the para-methoxy group. |

| Amine (-NH₂) | ~3.5 - 5.0 | Broad Singlet | 4H | Chemical shift is variable and depends on concentration and solvent. Protons are exchangeable. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Characteristic region for methoxy groups on an aromatic ring. |

Causality Behind Experimental Choices and Interpretation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. However, for aromatic amines, the choice of solvent can influence the chemical shift of the -NH₂ protons. Solvents like DMSO-d₆ can lead to sharper -NH₂ signals and allow for observation of coupling to adjacent protons.

-

Chemical Shifts: The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing and deshielding effect of the bromine atom, all influence the positions of the aromatic proton signals. The interplay of these effects dictates the final chemical shifts.

-

Splitting Patterns: The two aromatic protons (H-4 and H-5) are adjacent to each other, resulting in ortho-coupling, which will appear as doublets. The coupling constant (J-value) for ortho-coupling is typically in the range of 7-9 Hz.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-6-methoxybenzene-1,2-diamine in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for the interpretation of a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of symmetry in 3-Bromo-6-methoxybenzene-1,2-diamine, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the methoxy carbon.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1-NH₂ | ~135 - 145 | Attached to an amino group, deshielded. |

| C2-NH₂ | ~130 - 140 | Attached to an amino group, deshielded. |

| C3-Br | ~110 - 120 | Attached to bromine, which has a moderate deshielding effect. |

| C4 | ~120 - 130 | Aromatic CH. |

| C5 | ~115 - 125 | Aromatic CH, influenced by the para-methoxy group. |

| C6-OCH₃ | ~145 - 155 | Attached to the strongly electron-donating methoxy group, deshielded. |

| -OCH₃ | ~55 - 60 | Characteristic region for a methoxy carbon. |

Causality Behind Experimental Choices and Interpretation

-

Broadband Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Electron-donating groups (like -NH₂ and -OCH₃) tend to shield the ortho and para carbons and deshield the ipso carbon. Electron-withdrawing groups (like -Br) have a more complex effect but generally deshield the ipso carbon.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Aromatic and Aliphatic |

| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-N stretch | Aryl Amine |

| 1000 - 1100 | C-O stretch | Aryl Ether |

| 600 - 800 | C-Br stretch | Aryl Bromide |

Interpretation

The IR spectrum will provide clear evidence for the presence of the primary amine groups (N-H stretching and bending), the aromatic ring (C=C stretching), the methoxy group (C-O stretching), and the bromo substituent (C-Br stretching). The exact positions of these bands can provide further structural information.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the molecular structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₉BrN₂O), which is approximately 216.0 g/mol . A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, one at M⁺ and another at (M+2)⁺.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the methoxy group.

-

Loss of a bromine atom (-Br).

-

Cleavage of the C-N bonds.

-

Technical Guide: Safety and Handling of 3-Bromo-6-methoxybenzene-1,2-diamine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Bromo-6-methoxybenzene-1,2-diamine (CAS No. 860465-93-6). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols outlined herein are designed to ensure user safety and maintain the integrity of the chemical by mitigating risks associated with its specific hazard profile.

Compound Identification and Hazard Classification

3-Bromo-6-methoxybenzene-1,2-diamine is a substituted aromatic amine, typically appearing as a brown solid, used for research and development purposes.[1][2] Due to its chemical structure, it requires careful handling to avoid potential health hazards.

Chemical and Physical Properties

A summary of the key identifiers and physical properties is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 860465-93-6 | [1][3] |

| Molecular Formula | C₇H₉BrN₂O | [3] |

| Molecular Weight | 217.06 g/mol | [3] |

| Appearance | Brown solid | [2][4] |

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. While specific data on acute toxicity is limited for this exact compound, the hazard statements for skin and eye irritation are well-documented.[4] The structural similarity to other phenylenediamines, which can exhibit broader toxicity, necessitates a cautious approach.[5][6]

| Classification | Details | Source |

| Signal Word | Warning | [4] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [4] |

Exposure Controls and Personal Protection

To mitigate the risks identified, a multi-layered approach involving engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This prevents the inhalation of dust particles and contains any potential vapors. The work area must be equipped with easily accessible and fully functional safety showers and eyewash stations as a critical first-response measure.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure. The following table outlines the minimum required PPE.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[5] |

| Hand | Chemical-resistant nitrile gloves. | Provides a barrier against direct skin contact, preventing irritation.[5] |

| Skin/Body | Standard laboratory coat. | Prevents contamination of personal clothing and protects underlying skin.[5] |

| Respiratory | Not required if handled in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable. | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for both user safety and maintaining the chemical's stability.

Handling Workflow

The following diagram illustrates the standard workflow for safely managing 3-Bromo-6-methoxybenzene-1,2-diamine from receipt to disposal.

Sources

- 1. 3-broMo-6-Methoxybenzene-1,2-diaMine - Safety Data Sheet [chemicalbook.com]

- 2. 3-broMo-6-Methoxybenzene-1,2-diaMine CAS#: 860465-93-6 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-6-methoxybenzene-1,2-diamine | 860465-93-6 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methoxybenzene-1,2-diamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-bromo-6-methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility for 3-Bromo-6-methoxybenzene-1,2-diamine

3-Bromo-6-methoxybenzene-1,2-diamine (CAS No. 860465-93-6) is an aromatic diamine with a molecular formula of C₇H₉BrN₂O and a molecular weight of 217.06 g/mol .[1][2] Its structure, featuring two amine groups, a methoxy group, and a bromine atom on a benzene ring, makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds with potential biological activities.[3] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles for in-vitro and in-vivo testing.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, determines the extent to which a solute can be solvated.

Molecular Characteristics of 3-Bromo-6-methoxybenzene-1,2-diamine

Several key molecular properties of 3-bromo-6-methoxybenzene-1,2-diamine influence its solubility profile:

-

Polarity: The presence of two amine (-NH₂) groups and a methoxy (-OCH₃) group introduces significant polarity to the molecule. The nitrogen and oxygen atoms are electronegative, creating dipole moments.

-

Hydrogen Bonding: The two amine groups act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[1] This suggests a strong affinity for polar protic solvents that can also engage in hydrogen bonding.

-

LogP Value: The predicted octanol-water partition coefficient (LogP) is 1.6221.[1] This value indicates a moderate lipophilicity, suggesting that the compound will have some solubility in both polar and nonpolar organic solvents, with a preference for moderately polar environments.

Expected Solubility in Different Solvent Classes

Based on the molecular characteristics, we can predict the general solubility behavior of 3-bromo-6-methoxybenzene-1,2-diamine in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the diamine, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the amine groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The significant polarity of the diamine suggests that its solubility in nonpolar solvents will be limited.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Moderate solubility is expected, driven by dipole-dipole interactions.

Quantitative Solubility Data (Predictive Summary)

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the amine groups and the hydroxyl group of the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Ethers | Diethyl Ether, THF | Moderate to Low | Moderate polarity and some hydrogen bond accepting capability. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low | The aromatic ring of the solute can interact with the aromatic solvent, but polarity mismatch limits solubility. |

| Aliphatic Nonpolar | Hexane, Heptane | Very Low | Significant mismatch in polarity, leading to weak solute-solvent interactions. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 3-bromo-6-methoxybenzene-1,2-diamine in a chosen organic solvent.

Materials and Equipment

-

3-Bromo-6-methoxybenzene-1,2-diamine (purity ≥97%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 3-bromo-6-methoxybenzene-1,2-diamine.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-bromo-6-methoxybenzene-1,2-diamine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of 3-bromo-6-methoxybenzene-1,2-diamine of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) of the standard solutions.

-

Analyze the diluted sample from the saturated solution using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Relationship Between Solvent Polarity and Solubility

The solubility of 3-bromo-6-methoxybenzene-1,2-diamine is expected to correlate with the polarity of the organic solvent. The following diagram illustrates this general trend.

Caption: Predicted relationship between solvent polarity and the solubility of 3-bromo-6-methoxybenzene-1,2-diamine.

Conclusion

While specific, experimentally determined solubility data for 3-bromo-6-methoxybenzene-1,2-diamine in a range of organic solvents is not widely published, a strong predictive framework can be established based on its molecular structure and the fundamental principles of solubility. The presence of polar functional groups capable of hydrogen bonding suggests high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This guide provides a robust theoretical and practical foundation for researchers to confidently approach the use of this compound in their work. The detailed experimental protocol enables the determination of precise solubility data, which is crucial for optimizing reaction conditions, purification procedures, and the development of formulations for downstream applications.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- ChemScene. (n.d.). 3-Bromo-6-methoxybenzene-1,2-diamine.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxybenzene-1,2-diamine.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Smolecule. (2023). Buy 3-Bromo-6-methylbenzene-1,2-diamine.

- NCERT. (n.d.). Amines.

- Sinfoo Biotech. (n.d.). 3-bromo-6-methoxybenzene-1,2-diamine,(CAS# 860465-93-6).

Sources

The Synthetic Versatility of 3-Bromo-6-methoxybenzene-1,2-diamine: An In-depth Technical Guide to its Reactivity with Electrophiles

Introduction

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic systems remains a cornerstone of innovation, particularly in the fields of medicinal chemistry and materials science. 3-Bromo-6-methoxybenzene-1,2-diamine emerges as a highly versatile, yet underexplored, building block. Its unique substitution pattern, featuring two adjacent nucleophilic amino groups, a strongly activating methoxy group, and a deactivating but ortho-, para-directing bromo group, presents a fascinating case study in regioselectivity and reactivity. This technical guide provides a comprehensive analysis of the reactivity of 3-Bromo-6-methoxybenzene-1,2-diamine with a range of electrophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core value of this diamine lies in its potential for the synthesis of a diverse array of heterocyclic compounds, most notably benzimidazoles, which are privileged scaffolds in numerous biologically active molecules.[1] Understanding the interplay of its substituents is paramount to harnessing its full synthetic potential. The two amino groups not only serve as potent nucleophiles but also as powerful activating groups for electrophilic aromatic substitution. The methoxy group further enhances the electron density of the aromatic ring, while the bromo substituent introduces a point of synthetic diversity for subsequent cross-coupling reactions.

This guide will first delve into the well-established cyclocondensation reactions with carbonyl compounds, providing a gateway to the synthesis of benzimidazoles. Subsequently, we will explore the nuances of electrophilic aromatic substitution reactions on the benzenoid ring, offering predictive insights into the regiochemical outcomes of halogenation, nitration, and acylation reactions.

Part 1: Cyclocondensation Reactions: A Gateway to Benzimidazoles

The reaction of o-phenylenediamines with carbonyl compounds is a robust and widely employed method for the synthesis of benzimidazoles.[2] 3-Bromo-6-methoxybenzene-1,2-diamine is an excellent substrate for these transformations, leading to the formation of highly functionalized benzimidazole derivatives.

Reaction with Aldehydes

The condensation of 3-Bromo-6-methoxybenzene-1,2-diamine with aldehydes proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization via oxidation. The reaction is often catalyzed by acids or can proceed thermally. A variety of aldehydes, including aromatic, heteroaromatic, and aliphatic, can be employed in this reaction.[2]

Mechanism of Benzimidazole Formation from an Aldehyde:

Caption: General mechanism for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-3-bromo-6-methoxy-1H-benzimidazoles

This protocol is a representative procedure for the synthesis of benzimidazoles from 3-Bromo-6-methoxybenzene-1,2-diamine and an aromatic aldehyde.

Materials:

-

3-Bromo-6-methoxybenzene-1,2-diamine

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Ammonium chloride (NH₄Cl)[1]

-

Ice-cold water

Procedure:

-

To a solution of 3-Bromo-6-methoxybenzene-1,2-diamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount of ammonium chloride (e.g., 10 mol%).

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual catalyst and impurities.

-

Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Aldehyde | Expected Product |

| Benzaldehyde | 3-Bromo-6-methoxy-2-phenyl-1H-benzimidazole |

| 4-Chlorobenzaldehyde | 3-Bromo-2-(4-chlorophenyl)-6-methoxy-1H-benzimidazole |

| 4-Methoxybenzaldehyde | 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-1H-benzimidazole |

Table 1: Examples of Benzimidazoles Derived from 3-Bromo-6-methoxybenzene-1,2-diamine.

Reaction with Carboxylic Acids and Derivatives

An alternative and widely used method for benzimidazole synthesis is the condensation of o-phenylenediamines with carboxylic acids or their derivatives (e.g., esters, acid chlorides, or nitriles).[2] This reaction, often referred to as the Phillips condensation, typically requires more forcing conditions, such as heating in the presence of a strong acid like hydrochloric acid or polyphosphoric acid (PPA).

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-3-bromo-6-methoxy-1H-benzimidazoles from Carboxylic Acids

Materials:

-

3-Bromo-6-methoxybenzene-1,2-diamine

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

4M Hydrochloric acid or Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask, combine 3-Bromo-6-methoxybenzene-1,2-diamine (1.0 mmol) and the carboxylic acid (1.1 mmol).

-

Add 4M hydrochloric acid (5 mL) or a catalytic amount of polyphosphoric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization if necessary.

Part 2: Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene ring of 3-Bromo-6-methoxybenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating amino groups and a methoxy group.[3][4] The bromo substituent, while deactivating through its inductive effect, is also an ortho-, para-director.[3] The interplay of these directing effects governs the regioselectivity of incoming electrophiles.

Regioselectivity Analysis

The directing effects of the substituents are as follows:

-

Amino groups (-NH₂): Strong activators, ortho-, para-directing.

-

Methoxy group (-OCH₃): Strong activator, ortho-, para-directing.

-

Bromo group (-Br): Weak deactivator, ortho-, para-directing.

The positions on the benzene ring are numbered as follows:

Considering the directing effects:

-

The amino group at C1 directs to C2 (occupied), C6, and C4 (occupied).

-